2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde

Catalog No.
S14461770
CAS No.
2489461-17-6
M.F
C7H5BrFNO
M. Wt
218.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde

CAS Number

2489461-17-6

Product Name

2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde

IUPAC Name

2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

InChI

InChI=1S/C7H5BrFNO/c1-4-5(3-11)6(9)2-10-7(4)8/h2-3H,1H3

InChI Key

CPYHUAXGUZGGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Br)F)C=O

2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde is an organic compound with the molecular formula C₆H₄BrFNO. It features a pyridine ring substituted with bromine and fluorine atoms, as well as a methyl group and an aldehyde functional group. This compound is significant in synthetic organic chemistry due to its unique structural characteristics, which allow it to participate in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions: It is suitable for Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.
  • Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

  • For nucleophilic substitution, reagents like sodium hydrogencarbonate may be employed under aqueous conditions.
  • In Suzuki-Miyaura coupling, palladium catalysts and organoboron reagents are typically used under mild conditions .

Several methods exist for synthesizing 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde:

  • Starting from 2-Bromo-5-fluoro-3-methylpyridine: This compound can be oxidized to form the aldehyde using oxidizing agents like dichromate or potassium permanganate.
  • Carbonylation Reactions: The compound can be synthesized through carbonylation of related pyridine derivatives using carbon monoxide in the presence of palladium catalysts under specific conditions .

2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde finds applications in:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals due to its reactive functional groups.
  • Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
  • Material Science: It may also play a role in the synthesis of novel materials with specific properties.

Interaction studies involving 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde typically focus on its reactivity with nucleophiles and electrophiles. The presence of both bromine and fluorine atoms enhances its electrophilic character, making it a valuable substrate in various synthetic pathways. Research into its interactions with biological systems is still emerging, indicating potential avenues for further investigation.

Several compounds share structural similarities with 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-4-fluoro-3-methylpyridineC₆H₄BrF0.82
2-Bromo-3-(difluoromethyl)pyridineC₆H₄BrF₂0.77
2-Fluoro-5-bromo-pyridineC₆H₄BrF0.75
3-Bromo-2-fluoropyridineC₆H₄BrF0.74

These compounds exhibit variations in their halogen substitutions and functional groups, influencing their reactivity and applications. The unique combination of bromine, fluorine, and aldehyde functionalities in 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde distinguishes it from these similar compounds, making it particularly useful in targeted synthetic applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

216.95385 g/mol

Monoisotopic Mass

216.95385 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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